3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride
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Description
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3O and its molecular weight is 236.1. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride exhibits potential in antibacterial applications. A study by Egawa et al. (1984) found that compounds structurally related to 3-amino-1,6-naphthyridin-2(1H)-one demonstrated significant antibacterial activity, surpassing that of enoxacin, a known antibacterial agent. This suggests its potential in developing new antibacterial agents (Egawa et al., 1984).
Structural Chemistry
The compound has been a focus in structural chemistry research. For instance, Jin et al. (2007) synthesized a dichlorocuprate(II) dihydrate complex using 3-amino-1,6-naphthyridin-2(1H)-one derivatives. Their work involved detailed X-ray diffraction analysis to determine the molecular structure, indicating its importance in the synthesis of complex chemical structures (Jin, Shou-Wen et al., 2007).
Protein Kinase Inhibition
Research by Thompson et al. (2000) explored the use of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of protein tyrosine kinases, specifically targeting c-Src, a type of protein kinase. This suggests potential pharmaceutical applications in targeting diseases associated with abnormal protein kinase activity (Thompson et al., 2000).
Antiproliferative Activity
In 2017, Guillon et al. described the synthesis and structural characterization of a 1,6-naphthyridin-2(1H)-one derivative that exhibited antiproliferative activity against breast cancer cell lines. This indicates its potential use in cancer research and treatment (Guillon et al., 2017).
c-Met Kinase Inhibition
Wang et al. (2013) conducted a study on the 1,6-naphthyridine motif, identifying 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor. This highlights its importance in the development of new therapeutics for diseases involving abnormal c-Met kinase activity (Wang et al., 2013).
Photoluminescent Properties
Research by Zuo et al. (2003) on tetracarbonyl(naphthyridylamido)rhenium(I) complexes, involving 1,6-naphthyridin-2(1H)-one derivatives, revealed significant photoluminescent properties. This suggests potential applications in material sciences and photonics (Zuo et al., 2003).
Properties
IUPAC Name |
3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-6-3-5-4-10-2-1-7(5)11-8(6)12;;/h1-2,4,6H,3,9H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEKYGVKUURXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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